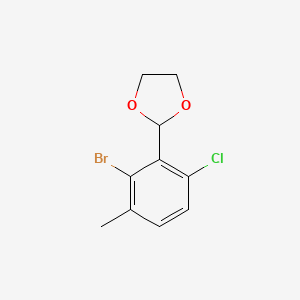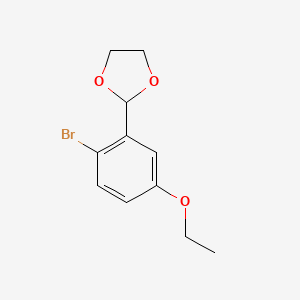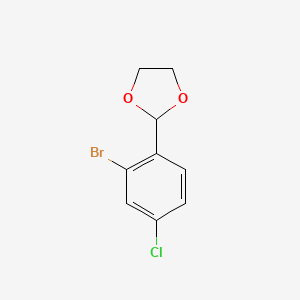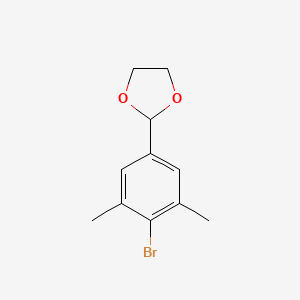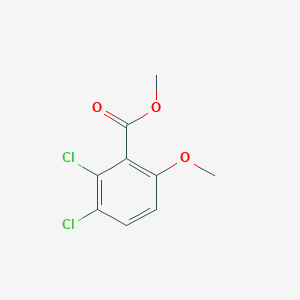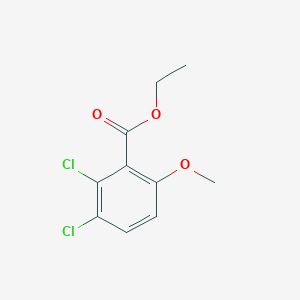
2,3-Dichloro-6-(methoxymethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-6-(methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.07 . It belongs to the class of aromatic aldehydes.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8Cl2O3/c1-13-5-14-8-3-2-7 (10)9 (11)6 (8)4-12/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .作用機序
2,3-Dichloro-6-(methoxymethoxy)benzaldehyde is believed to act as an electrophile, forming covalent bonds with nucleophilic sites on biological molecules. This covalent bonding can result in the inhibition or activation of enzymes and other proteins, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in drug metabolism, leading to an increase in the bioavailability of drugs. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, resulting in a decrease in the production of fatty acids. This compound has also been shown to have anti-inflammatory, anti-cancer, and anticonvulsant effects.
実験室実験の利点と制限
2,3-Dichloro-6-(methoxymethoxy)benzaldehyde has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to using this compound in laboratory experiments. It is a hazardous compound, and should be handled with caution. Additionally, it is a highly reactive compound, and should be used in a controlled environment.
将来の方向性
The use of 2,3-Dichloro-6-(methoxymethoxy)benzaldehyde in scientific research is a rapidly evolving field, and there are many potential future directions for research. One potential direction is the use of this compound in the development of new drugs. This compound could be used to identify novel drug targets, and to study the biochemical and physiological effects of drugs. Additionally, this compound could be used to study the metabolism of drugs, and to develop new methods for drug delivery. Finally, this compound could be used to study the effects of environmental toxins on biochemical and physiological processes.
合成法
2,3-Dichloro-6-(methoxymethoxy)benzaldehyde can be synthesized by a variety of methods. One common method involves the reaction of 2,3-dichlorobenzaldehyde with an alcohol in the presence of an acid catalyst. This reaction results in the formation of this compound. Other methods of synthesis include the reaction of 2,3-dichlorobenzaldehyde with an alkyl halide in the presence of a base catalyst, and the reaction of 2,3-dichlorobenzaldehyde with an alkyl halide in the presence of a Lewis acid.
科学的研究の応用
2,3-Dichloro-6-(methoxymethoxy)benzaldehyde has been used in a wide range of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the study of drug metabolism. It has also been used in the development of new drugs and the identification of novel drug targets. Additionally, this compound has been used as a reagent in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents.
Safety and Hazards
The compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
特性
IUPAC Name |
2,3-dichloro-6-(methoxymethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-5-14-8-3-2-7(10)9(11)6(8)4-12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNVLPMSKGAUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



